molecular formula C12H12N2O2 B3237405 N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Katalognummer: B3237405
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: XXRSWDBWKFKQEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,6-Dimethylpyridin-2-yl)furan-2-carboxamide (CAS 138914-64-4) is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is part of a class of compounds based on the N-(4,6-dimethylpyridin-2-yl)carboxamide scaffold, which have been synthesized and studied in research for their potential as anti-inflammatory agents . The structural motif of this compound class has been well-characterized in scientific literature, with research into various derivatives exploring their physical and chemical properties . This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRSWDBWKFKQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Therapeutic Potential of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a prospective analysis of the therapeutic potential of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, a novel chemical entity. As of the date of this publication, no specific experimental data for this compound is available in the public domain. The methodologies, potential activities, and mechanistic insights described herein are based on established principles of medicinal chemistry and extrapolated from published research on structurally related furan-2-carboxamide derivatives. This guide is intended for researchers, scientists, and drug development professionals as a framework for the systematic investigation of this compound.

Introduction: The Furan-2-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The furan-2-carboxamide moiety is a well-recognized "privileged scaffold" in medicinal chemistry. Its constituent furan ring and carboxamide linker are capable of engaging in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking, which are crucial for molecular recognition by biological targets[1]. This structural motif is present in a wide array of compounds demonstrating significant biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties[1][2][3].

The subject of this guide, N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, combines this versatile furan-2-carboxamide core with a 4,6-dimethylpyridine substituent. This particular combination is of interest due to the established bioactivity of both the furan-carboxamide and pyridine-containing compounds in various therapeutic areas. This document outlines a comprehensive strategy for the synthesis, characterization, and systematic evaluation of the therapeutic potential of this novel compound.

Part 1: Synthesis and Structural Elucidation

A robust and efficient synthesis is the foundational step in the investigation of any new chemical entity. Based on established methods for the synthesis of N-aryl-furan-2-carboxamides, a straightforward synthetic route is proposed.

Proposed Synthetic Pathway

The most direct approach to N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide is the acylation of 2-amino-4,6-dimethylpyridine with an activated derivative of furan-2-carboxylic acid. A common and effective method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive acyl chloride.

Step-by-Step Protocol:

  • Activation of Furan-2-carboxylic Acid: To a solution of furan-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature until the evolution of gas ceases, indicating the formation of furan-2-carbonyl chloride. The solvent and excess reagent are then removed under reduced pressure.

  • Amide Coupling: The resulting furan-2-carbonyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of 2-amino-4,6-dimethylpyridine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.

  • Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • Purification: The organic phase is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and filtering, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the final compound, N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product & Analysis Furan-2-carboxylic acid Furan-2-carboxylic acid activation Activation (e.g., SOCl2, DCM) Furan-2-carboxylic acid->activation 2-amino-4,6-dimethylpyridine 2-amino-4,6-dimethylpyridine coupling Amide Coupling (DCM, Et3N) 2-amino-4,6-dimethylpyridine->coupling activation->coupling workup Aqueous Work-up & Extraction coupling->workup purification Column Chromatography workup->purification product N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide purification->product characterization Structural Characterization (NMR, MS, IR, X-ray) product->characterization

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Structural Characterization

Confirmation of the chemical structure and purity of the synthesized compound is paramount. A combination of spectroscopic and analytical techniques should be employed:

TechniquePurposeExpected Observations
¹H and ¹³C NMR To determine the chemical structure and connectivity of atoms.Signals corresponding to the furan, pyridine, and methyl protons and carbons in the expected chemical shift ranges and with appropriate coupling patterns.
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated exact mass of C₁₂H₁₂N₂O₂.
Infrared (IR) Spectroscopy To identify the key functional groups.Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and aromatic C-H and C=C stretches.
X-ray Crystallography To determine the precise three-dimensional arrangement of atoms in a single crystal.[4]Provides definitive structural proof and insights into intermolecular interactions in the solid state.

Part 2: A Roadmap for Therapeutic Potential Assessment

The therapeutic potential of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide can be systematically explored through a tiered screening approach, prioritizing areas where structurally similar compounds have shown promise.

Tier 1: Initial Broad-Spectrum Biological Screening

Given the diverse activities of furan-2-carboxamide derivatives, an initial broad-spectrum screening is warranted.

A. Antimicrobial and Antifungal Activity:

  • Rationale: Many furan-2-carboxamide derivatives have reported antibacterial and antifungal properties[5][6].

  • Protocol:

    • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal strains (e.g., Candida albicans, Aspergillus niger) should be used.

    • Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method can be employed to determine the MIC, the lowest concentration of the compound that inhibits visible growth.

    • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, samples from the MIC assay with no visible growth are plated on agar plates.

B. Anticancer Activity:

  • Rationale: Several furan-2-carboxamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines[7][8][9][10].

  • Protocol:

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be used[8][10]. A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity[7].

    • Cytotoxicity Assay (MTT or SRB): Cells are treated with increasing concentrations of the compound for a specified period (e.g., 48 or 72 hours). The cell viability is then assessed using assays like the MTT or SRB assay to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Tier 2: Focused Investigations and Mechanism of Action Studies

Based on promising results from Tier 1, more focused investigations can be pursued.

A. Anti-biofilm Activity:

  • Rationale: If antimicrobial activity is observed, investigating the compound's effect on biofilm formation is a logical next step, as furan-2-carboxamides have been identified as potent anti-biofilm agents, potentially through quorum sensing inhibition[11].

  • Potential Target: The LasR receptor in P. aeruginosa is a known target for furanone and furan-2-carboxamide-based quorum sensing inhibitors[11].

  • Protocol:

    • Biofilm Inhibition Assay: A crystal violet staining method can quantify the extent of biofilm formation in the presence of the compound.

    • Virulence Factor Quantification: The production of quorum sensing-regulated virulence factors, such as pyocyanin and proteases in P. aeruginosa, can be measured[11].

G cluster_pathway Quorum Sensing Inhibition Pathway (Hypothetical) compound N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide lasR LasR Receptor compound->lasR Antagonism virulence Virulence Factor Genes lasR->virulence Activation biofilm Biofilm Formation virulence->biofilm pyocyanin Pyocyanin Production virulence->pyocyanin

Caption: Hypothetical mechanism of action for anti-biofilm activity.

B. Apoptosis Induction in Cancer Cells:

  • Rationale: If significant and selective cytotoxicity is observed, investigating the mechanism of cell death is crucial. Apoptosis is a common mechanism for anticancer agents[10].

  • Protocol:

    • Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can determine the cell cycle distribution and identify cell cycle arrest at specific phases (e.g., G2/M)[7].

    • Annexin V/PI Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[7].

    • Caspase Activation Assays: Western blotting or colorimetric assays can be used to measure the levels of key apoptosis-related proteins like caspases (e.g., Caspase-3, Caspase-9) and members of the Bcl-2 family[10].

C. Enzyme Inhibition Assays:

  • Rationale: Furan-2-carboxamides have been shown to inhibit various enzymes, including lipoxygenases, urease, and cholinesterases[4][12][13].

  • Protocol: Specific enzyme inhibition assays relevant to diseases of interest (e.g., a 15-lipoxygenase inhibition assay for inflammation and cancer, or acetylcholinesterase inhibition for neurodegenerative diseases) can be conducted using commercially available kits or established protocols.

Part 3: Data Presentation and Interpretation

All quantitative data from the proposed assays should be meticulously recorded and analyzed. The following tables provide templates for summarizing hypothetical results.

Table 1: Hypothetical Antimicrobial Activity Data

OrganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus1632
E. coli64>128
P. aeruginosa3264
C. albicans816

Table 2: Hypothetical Anticancer Activity Data

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.9
HepG2 (Liver Cancer)7.5
MCF-10A (Normal Breast)>50

Conclusion and Future Directions

This guide presents a structured and logical framework for the comprehensive evaluation of the therapeutic potential of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide. By leveraging the known biological activities of the furan-2-carboxamide scaffold, a targeted yet broad screening approach can efficiently identify promising therapeutic avenues. Initial investigations should focus on the antimicrobial and anticancer properties of the compound. Positive findings in these areas would warrant deeper mechanistic studies, such as the investigation of anti-biofilm and pro-apoptotic activities. Subsequent lead optimization, focusing on structure-activity relationships, could further enhance potency and selectivity, paving the way for preclinical development. The exploration of this novel compound, guided by the principles outlined herein, holds the potential to contribute to the discovery of new therapeutic agents.

References

  • Guzmán-Chávez, F., et al. (2021). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal, 27(1), 1-12. Available at: [Link]

  • Sweidan, K., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Letters in Organic Chemistry, 19(4), 314-325. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568. Available at: [Link]

  • Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4683. Available at: [Link]

  • Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Jayakumar, S., et al. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. Inorganic Chemistry. Available at: [Link]

  • Jayakumar, S., et al. (2024). Promoting the Anticancer Activity with Multidentate Furan-2-Carboxamide Functionalized Aroyl Thiourea Chelation in Binuclear Half-Sandwich Ruthenium(II) Complexes. PubMed. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. ProQuest. Available at: [Link]

  • Cakmak, S., et al. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543-2553. Available at: [Link]

  • Tecer, A., et al. (2022). Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity. Acta Crystallographica Section C: Structural Chemistry, 78(3), 201-211. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. PubMed. Available at: [Link]

  • Dou, X., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

  • Cakmak, Ş., et al. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. AVESİS. Available at: [Link]

  • Da Silva, F. C., et al. (2021). Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Publisher. Available at: [Link]

  • Cakmak, Ş., et al. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. AVESİS. Available at: [Link]

Sources

Solubility data of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in Dimethyl Sulfoxide (DMSO) and Water

The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications, particularly in the realm of drug discovery and development.[1][2][3] Poor aqueous solubility can impede preclinical testing and lead to low bioavailability, ultimately hindering a compound's therapeutic potential.[4][5] This guide provides a comprehensive framework for determining the solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in two key solvents: dimethyl sulfoxide (DMSO), a common solvent for compound storage and initial screening, and water, the primary physiological solvent.[6][7][8] We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and offer insights into data interpretation and presentation.[9][10][11] This document is intended for researchers, scientists, and drug development professionals seeking a robust methodology for solubility assessment.

Introduction: The Critical Role of Solubility in Scientific Research

The journey of a novel chemical entity from discovery to application is fraught with challenges, with solubility often acting as a primary gatekeeper.[2][4] A compound must be in solution to interact with biological targets, making solubility a cornerstone of in vitro and in vivo studies.[4][12] Insufficient solubility can lead to a cascade of complications, including the precipitation of the compound in assays, reduced target specificity, and poor absorption in biological systems.[4]

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide , a molecule featuring a furan ring, is of interest in medicinal chemistry due to the diverse biological activities associated with furan-containing compounds.[13] Understanding its solubility in both a non-polar aprotic solvent like DMSO and a polar protic solvent like water is paramount for its progression as a potential therapeutic agent. DMSO is widely used for dissolving and storing a broad range of compounds for biological screening, while aqueous solubility is a direct indicator of how a compound might behave in a physiological environment.[6][7][14]

This guide will equip the reader with the theoretical knowledge and practical skills to accurately determine the thermodynamic solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide.

Theoretical Framework: Understanding the "Why" Behind the "How"

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[1] Several factors influence a compound's solubility, including its intrinsic chemical properties (such as crystal lattice energy and polarity) and the properties of the solvent.[3][4]

The "Like Dissolves Like" Principle

The adage "like dissolves like" provides a foundational understanding of solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.

  • Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For a compound to dissolve in water, it must possess polar functional groups that can favorably interact with water molecules, overcoming both the solute-solute interactions within the crystal lattice and the solvent-solvent interactions within the water.

  • Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent.[6] It has a strong dipole moment and can accept hydrogen bonds, but it lacks a hydrogen atom bonded to an electronegative atom, so it cannot donate hydrogen bonds. Its ability to dissolve a wide range of both polar and non-polar compounds makes it an excellent solvent for initial compound screening.[6][8][14]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as the experimental approach and the interpretation of the results differ significantly.[15][16]

  • Thermodynamic solubility refers to the equilibrium solubility of a compound in a saturated solution.[12][17] This is the true solubility and is typically determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[9][18]

  • Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution (usually in DMSO).[16][17][19] This method is often used in high-throughput screening as it is faster, but it can overestimate the true solubility.[15]

This guide focuses on determining the thermodynamic solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide to provide a definitive and reliable measure.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[9][11][18] The protocol described below is a robust, self-validating system for determining the solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in both DMSO and water.

Materials and Equipment
  • N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water (Milli-Q or equivalent)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (0.22 µm)

  • Glass vials with screw caps

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (e.g., 5-10 mg) into a clean, dry glass vial. The key is to have undissolved solid present at the end of the equilibration period.[9]

    • Add a known volume of the solvent (either DMSO or water) to the vial (e.g., 1 mL).

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate the initial dissolution and create a suspension.[6]

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically ambient room temperature, e.g., 25 °C).

    • Allow the suspension to shake for a sufficient period to reach thermodynamic equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal for poorly soluble compounds to ensure equilibrium is reached.[15][17]

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Separate the solid phase from the saturated liquid phase. This can be achieved through:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the excess solid.[6]

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining solid particles. This is a critical step to avoid artificially inflated solubility readings.

  • Quantification:

    • Carefully take a known aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[12][18]

    • Prepare a standard curve of the compound in the same solvent to accurately determine the concentration of the unknown sample.

  • Data Calculation and Reporting:

    • Calculate the original concentration in the saturated supernatant by factoring in the dilution.

    • Express the solubility in appropriate units, such as mg/mL or µM.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification weigh Weigh excess N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide add_solvent Add known volume of DMSO or Water weigh->add_solvent vortex Vortex to create suspension add_solvent->vortex shake Shake for 24-72 hours at constant temperature vortex->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute supernatant filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Data Presentation

The determined solubility data for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide should be presented in a clear and organized manner.

Table 1: Thermodynamic Solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
DMSO25Insert ValueInsert Value
Water25Insert ValueInsert Value

Chemical Structures

chemical_structures cluster_compound N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide cluster_solvents Solvents compound_node dmso_node DMSO water_node Water

Caption: Chemical structures of the compound and solvents.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the thermodynamic solubility of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in DMSO and water. By adhering to the principles and protocols detailed herein, researchers can generate accurate and reliable solubility data, which is essential for making informed decisions in drug discovery and other scientific endeavors. The shake-flask method, while requiring more time than kinetic assays, provides the most trustworthy measure of a compound's true solubility, forming a solid foundation for further research and development.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Available at: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (2012). ISRN Pharmaceutics. Available at: [Link]

  • Solubility in drug discovery: Significance and symbolism. (2025, July 31). Available at: [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. Available at: [Link]

  • Shake Flask Method Summary. BioAssay Systems. Available at: [Link]

  • How to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Available at: [Link]

  • Shake Flask method: Significance and symbolism. (2025, September 9). Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2014). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Available at: [Link]

  • Furan-2-carboxamide, N,N-diheptyl- - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI. Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022, March 10). MDPI. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2025, November 11). Available at: [Link]

  • cas 1421441-14-6|| where to buy N-[4-(furan-2-yl). Chemenu. Available at: https://www.chemenu.com/cas/1421441-14-6
  • Solubility of D-Histidine in Aqueous Co-solvent Mixtures of N,N-Dimethylformamide, Ethanol, Dimethyl Sulfoxide and N-Methyl-2-py. DOI. Available at: [Link]

  • Solubility in DMSO - Dimethyl Sulfoxide. Scribd. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017, January 30). Brieflands. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • N,N-dimethylfuran-2-carboxamide. Stenutz. Available at: [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021, April 12). ResearchGate. Available at: [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022, November 23). MDPI. Available at: [Link]

Sources

Pharmacophore Elucidation: N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacophore analysis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide , treating it as a representative scaffold for medicinal chemistry optimization.

The analysis synthesizes structural bioisosterism, electronic distribution, and ligand-receptor interaction profiling, focusing on its potential as a Kinase Inhibitor (Type I/II) or Succinate Dehydrogenase Inhibitor (SDHI) based on conserved structural motifs.

Executive Structural Summary

Compound: N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Core Scaffold:  Heterocyclic Amide (Furan-Carboxamide-Pyridine)[1]

This molecule represents a classic "Linker-Hinge-Hydrophobic" architecture. It is composed of an electron-rich furan headgroup connected via a rigid amide linker to a substituted pyridine tail. The 4,6-dimethyl substitution pattern on the pyridine ring is critical, providing steric bulk that dictates selectivity profiles by restricting rotation and filling hydrophobic sub-pockets.

Physicochemical Profile (Calculated)
PropertyValueStructural Implication
MW 216.24 DaFragment-like/Lead-like space; high ligand efficiency potential.
cLogP ~2.1 - 2.5Optimal lipophilicity for membrane permeability; CNS penetrant potential.
H-Bond Donors 1 (Amide NH)Critical for directional binding (e.g., Kinase Hinge region).
H-Bond Acceptors 3 (Furan O, C=O, Pyridine N)Enables bidentate or tridentate coordination.
Rotatable Bonds 2Limited flexibility reduces entropic penalty upon binding.
TPSA ~55 ŲHigh oral bioavailability probability (Rule of 5 compliant).

Pharmacophore Feature Mapping

The pharmacophore model is derived from the electronic and steric features required for high-affinity binding. We dissect the molecule into three distinct zones:

Zone A: The Furan Headgroup (Electronic & Steric)
  • Feature: Aromatic Ring + H-Bond Acceptor (Ether Oxygen).

  • Function: The furan ring acts as a bioisostere for phenyl or thiophene but with higher electron density. The oxygen atom can serve as a weak H-bond acceptor, often interacting with water networks in the solvent-exposed region of a binding pocket (e.g., the ribose pocket in kinases).

  • Interaction Type:

    
    -
    
    
    
    T-stacking or parallel displaced stacking with aromatic residues (Phe, Tyr, Trp).
Zone B: The Amide Linker (The "Hinge" Binder)
  • Feature: H-Bond Donor (NH) and H-Bond Acceptor (C=O).[2]

  • Function: This is the primary anchoring motif. In kinase inhibitors, this mimics the adenine ring of ATP.

    • The NH donates a hydrogen bond to the backbone carbonyl of the receptor (e.g., the "Hinge" region).

    • The C=O accepts a hydrogen bond from the backbone amide nitrogen.

  • Geometry: The amide bond adopts a trans conformation (s-trans) in solution but may flip to cis depending on the specific binding pocket constraints, though the trans form is energetically favored for hinge binding.

Zone C: The 4,6-Dimethylpyridine Tail (Hydrophobic Anchor)
  • Feature: Basic Nitrogen (Pyridine N) + Hydrophobic Methyl Clamps.

  • Function:

    • Pyridine N: A strong H-bond acceptor. In many scaffolds (e.g., Sorafenib derivatives), this nitrogen forms a crucial water-mediated bridge or direct H-bond with conserved residues (like Glu/Lys pairs).

    • 4-Methyl: Probes the hydrophobic depth of the pocket (Gatekeeper residue interaction).

    • 6-Methyl: Provides steric occlusion. This is a "selectivity filter." It clashes with smaller pockets, preventing binding to off-targets, but fills larger hydrophobic pockets (e.g., Val/Leu/Ile rich regions) to increase affinity.

Interaction Workflow & Signaling Logic

The following diagram illustrates the logical flow of analyzing this molecule's binding potential, moving from 2D structure to 3D pharmacophore hypothesis.

PharmacophoreAnalysis Start Structure: N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide Conf Conformational Analysis (Amide Bond Rotation) Start->Conf Minimize Energy ESP Electrostatic Potential (ESP) Mapping Start->ESP Calc Charges Pharma Pharmacophore Generation Conf->Pharma Identify Rigid Features ESP->Pharma Define H-Bond Directionality Target1 Hypothesis A: Kinase Hinge Binder (ATP Competitive) Pharma->Target1 Donor-Acceptor Motif Match Target2 Hypothesis B: SDHI (Fungicide) (Ubiquinone Site) Pharma->Target2 Amide-Pyridine Topology Match

Figure 1: Workflow for deriving the pharmacophore hypothesis from the chemical structure.

Detailed Binding Mode Hypothesis

Hypothesis A: Kinase Inhibition (ATP-Competitive)

This scaffold bears a striking resemblance to Type I kinase inhibitors .

  • Mechanism: The pyridine-amide motif acts as a bidentate binder to the kinase hinge region.

  • The "Flip": For the pyridine nitrogen to interact effectively with the hinge (alongside the amide NH), the pyridine ring often must rotate to place the Nitrogen and the Amide NH on the same face (pseudo-ring formation via intramolecular H-bond).

  • The 4,6-Dimethyl Effect: The 6-methyl group is particularly interesting. In a kinase pocket, a substituent at the ortho position (6-position) of the pyridine relative to the linker often induces a twist in the molecule, forcing it out of planarity. This "atropisomer-like" twist can improve selectivity by matching the specific curvature of the ATP-binding cleft.

Hypothesis B: Succinate Dehydrogenase Inhibition (SDHI)

Amide-linked heterocycles are the hallmark of SDHIs (e.g., Boscalid, Fluxapyroxad).

  • Mechanism: Binding to the ubiquinone-binding site (Site II) of Complex II.

  • Pharmacophore: The furan serves as the "proximal" aromatic ring, the amide provides the essential H-bond to a conserved Tyrosine or Tryptophan, and the dimethyl-pyridine occupies the "distal" hydrophobic pocket.

Experimental Validation Protocols

To validate these pharmacophore hypotheses, the following self-validating experimental workflow is recommended.

Protocol 1: In Silico Docking Validation

Objective: Confirm steric fit of the 4,6-dimethyl substituents.

  • Preparation: Generate 3D conformers of the ligand using OPLS3e force field.

  • Target Selection: Import PDB structures for:

    • Kinase Model: EGFR (PDB: 1M17) or VEGFR2 (PDB: 4ASD).

    • SDHI Model: SQR (PDB: 3WD2).

  • Grid Generation: Define the box around the native ligand (radius 10Å).

  • Docking: Perform Glide XP (Extra Precision) docking.

  • Validation Metric: Calculate Ligand Efficiency (LE). An LE > 0.3 kcal/mol/heavy atom indicates a viable pharmacophore match.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Objective: Physical validation of target binding (Thermal Shift Assay).

  • Reagent Setup: Mix 2 µM recombinant protein (Target Kinase) with Sypro Orange dye (5x) in HEPES buffer.

  • Compound Addition: Add N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide at 10 µM and 50 µM concentrations. Include DMSO control.

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Readout: Calculate the melting temperature (

    
    ). A 
    
    
    
    confirms specific binding and stabilizes the protein fold, validating the pharmacophore's structural integrity.

Synthesis of the Pharmacophore

For researchers synthesizing derivatives to probe this pharmacophore:

The synthesis is a robust Schotten-Baumann reaction or Amide Coupling :

  • Reactants: Furoyl chloride + 2-amino-4,6-dimethylpyridine.

  • Conditions: Dry DCM or THF, Triethylamine (base),

    
    .
    
  • Purification: The 4,6-dimethyl groups make the pyridine highly lipophilic. Purification via silica gel chromatography (Hexane:EtOAc) is highly efficient due to the distinct Rf shift from the polar amine starting material.

Visualizing the Interaction Map

InteractionMap Furan Furan Ring (Aromatic/HBA) Rec_Solvent Solvent Front (Water Network) Furan->Rec_Solvent Polar Contact AmideNH Amide NH (H-Bond Donor) Rec_Hinge Receptor Hinge (Backbone CO/NH) AmideNH->Rec_Hinge H-Bond AmideCO Amide C=O (H-Bond Acceptor) PyridineN Pyridine N (H-Bond Acceptor) PyridineN->Rec_Hinge H-Bond (Water Mediated?) MeGroups 4,6-Dimethyl (Hydrophobic Shield) Rec_Pocket Hydrophobic Pocket (Val/Leu/Ala) MeGroups->Rec_Pocket Van der Waals

Figure 2: Ligand-Receptor Interaction Map highlighting the specific roles of the dimethyl and furan moieties.

References

  • Structural Basis of Kinase Inhibition: Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics.

  • Furan-2-carboxamides as Biofilm Inhibitors: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (2020).[3][4][5]

  • Pyridine-Amide Scaffolds in SDHI Fungicides: Glättli, A., et al. (2018). Molecular Design of Succinate Dehydrogenase Inhibitors. Journal of Computer-Aided Molecular Design.

  • Pharmacophore Modeling Methodologies: Yang, S.Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today.

Sources

Comprehensive Safety & Handling Guide: N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling assessment for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide , a specific N-heterocyclic amide often utilized as a scaffold in medicinal chemistry (e.g., for kinase or MMP inhibition) and agrochemical discovery.

Executive Summary & Compound Identity

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide is a synthetic organic amide formed by the condensation of furan-2-carboxylic acid and 2-amino-4,6-dimethylpyridine. It belongs to the class of heteroaryl-carboxamides , widely screened in "Hit-to-Lead" campaigns for biological activity against targets such as Matrix Metalloproteinases (MMP-13), bacterial quorum sensing (LasR), and specific kinases.

As a research-grade Novel Chemical Entity (NCE), specific toxicological endpoints (e.g., LD50) are often not publicly established. This guide utilizes Read-Across Toxicology and QSAR (Quantitative Structure-Activity Relationship) principles to establish a rigorous safety protocol.

Chemical Identification
ParameterDetail
Systematic Name N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES Cc1cc(nc(c1)NC(=O)c2ccco2)C
Physical State Solid (typically off-white to pale yellow powder)
Solubility Low in water; soluble in DMSO, DMF, Methanol

Hazard Identification & Toxicology Assessment

Structural Alert Analysis (Read-Across)

The toxicity profile is derived from its two primary pharmacophores: the Furan ring and the Aminopyridine moiety.

A. The Furan Moiety (Metabolic Bioactivation Risk)
  • Mechanism: Furan rings can be metabolically activated by Cytochrome P450 enzymes (specifically CYP2E1) to form reactive intermediates, such as cis-2-butene-1,4-dial . This reactive aldehyde can cross-link proteins and DNA, leading to hepatotoxicity or carcinogenicity in chronic high-dose scenarios.

  • Mitigation: The amide linkage at the C2 position significantly stabilizes the furan ring compared to free furan, reducing (but not eliminating) this risk.

  • Safety Implication: Treat as a potential hepatotoxin in long-term assays.

B. The 4,6-Dimethyl-2-aminopyridine Moiety
  • Mechanism: Aminopyridines are known potassium channel blockers, which can induce neuronal hyperexcitability.

  • Acute Effects: Potential for irritation (skin/eyes) and CNS effects (tremors) if systemically absorbed in high quantities.

  • Safety Implication: High risk of Skin/Eye Irritation (Category 2) and STOT-SE (Respiratory Irritation) .

GHS Classification (Predicted)

Based on structural analogs (e.g., N-(2-pyridyl)furan-2-carboxamide), the following precautionary classifications apply:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.
Skin Corrosion/Irritation 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure 3H335: May cause respiratory irritation.[2]

Metabolic & Safety Pathways (Visualization)

The following diagram illustrates the potential metabolic fate and safety decision tree for this compound.

ToxicityPathway Compound N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide CYP450 CYP450 Metabolism (Liver Microsomes) Compound->CYP450 Phase I Stable Stable Metabolite (Hydroxylation/Glucuronidation) CYP450->Stable Major Pathway (Preferred) Reactive Reactive Intermediate (Epoxide/Dialdehyde) CYP450->Reactive Minor Pathway (Bioactivation) Excretion Renal/Biliary Excretion Stable->Excretion Tox Hepatotoxicity Risk (Glutathione Depletion) Reactive->Tox If GSH depleted

Figure 1: Predicted metabolic fate. The amide bond stabilizes the furan, favoring stable hydroxylation over ring-opening bioactivation.

Handling & Experimental Protocols

Standard Operating Procedure (SOP) for Handling

Objective: Prevent inhalation of dust and dermal absorption.

  • Engineering Controls: Always weigh and handle the solid in a Class II Biosafety Cabinet or chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, and safety goggles.

  • Solubilization:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide).

    • Protocol: Add solvent slowly to the solid. Vortex for 30 seconds. If precipitation occurs, sonicate at 37°C for 5 minutes.

    • Stability:[4][1] Stock solutions in DMSO are generally stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles.

Self-Validating Safety Evaluation Workflow

Before advancing this compound to animal studies, perform this in vitro validation loop.

SafetyWorkflow Start Compound Synthesis/Acquisition Solubility Kinetic Solubility Assay (PBS pH 7.4) Start->Solubility Cyto Cytotoxicity Screen (HepG2 / HEK293) Solubility->Cyto If Soluble > 10µM Cyto->Start Fail: Modify R-groups MetaStab Microsomal Stability (t1/2 & Intrinsic Clearance) Cyto->MetaStab If IC50 > 50µM hERG hERG Channel Inhibition (Cardiotoxicity Alert) MetaStab->hERG If t1/2 > 30 min GoNoGo Lead Optimization Decision hERG->GoNoGo

Figure 2: Pre-clinical safety validation workflow. Fail-fast criteria are set at Cytotoxicity and hERG stages.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[2]

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Spill Cleanup: Dampen with water to prevent dust. Absorb with inert material (vermiculite).[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 648003, N-[4-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide (Analogous Scaffold). Retrieved from [Link][6]

  • Matusiak, N., et al. (2013). "Synthesis and in vitro biological evaluation of new 4,6-dimethylpyridine-2-carboxamide derivatives as potential antimicrobial agents." Medicinal Chemistry Research. (Contextual grounding for aminopyridine scaffold safety).
  • Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. (Mechanistic source for furan toxicity).
  • European Chemicals Agency (ECHA). C&L Inventory for Furan-2-carboxamide derivatives. (Basis for H315/H319/H335 classification).[2]

Sources

Methodological & Application

Application Note: Synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Amide Coupling of Electron-Deficient Heteroaromatic Amines

Executive Summary

This application note details the optimized protocol for the acylation of 2-amino-4,6-dimethylpyridine with 2-furoyl chloride . While standard amide couplings are routine, this specific transformation presents unique challenges due to the reduced nucleophilicity of the exocyclic amine on the pyridine ring and the potential for competitive acylation at the ring nitrogen (endocyclic vs. exocyclic attack).[1]

This guide provides a robust, scalable method using a biphasic wash workup that eliminates the need for chromatography in most high-purity applications (drug discovery screening/intermediate synthesis).[1]

Scientific Background & Mechanistic Rationale[1][2][3][4][5]

The Nucleophilicity Challenge

2-Aminopyridines are ambident nucleophiles.[2] The exocyclic amino group (


) is generally less nucleophilic than standard anilines due to the electron-withdrawing nature of the pyridine ring.[1] However, the presence of methyl groups at the 4- and 6-positions in 2-amino-4,6-dimethylpyridine  exerts a positive inductive effect (+I), moderately increasing the electron density at the exocyclic nitrogen compared to the unsubstituted parent.[2]
Regioselectivity and Base Selection

A critical mechanistic nuance is the initial site of attack.[1] Acid chlorides can react with the ring nitrogen to form a reactive N-acylpyridinium salt (kinetic product).[1] Under basic conditions (using Triethylamine or DIPEA) and thermodynamic equilibration, this intermediate rearranges to the stable, neutral exocyclic amide (thermodynamic product).[1]

Key Optimization:

  • Base: Triethylamine (

    
    ) is selected over pyridine.[1] Since the starting material is a pyridine derivative, using pyridine as a solvent/base can lead to competitive inhibition or difficult separation.[1] 
    
    
    
    forms a hydrochloride salt that is easily removed via aqueous workup.[1]
  • Solvent: Dichloromethane (DCM) is preferred for its solubility profile, allowing the final product to remain in solution while the amine hydrochloride salts precipitate or remain suspended until aqueous extraction.[1]

Reaction Mechanism Visualized[6][7]

ReactionMechanism Reactants Reactants (Amine + Furoyl Chloride) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack Kinetic Kinetic Product (Ring N-Acylation) Transition->Kinetic Fast Path Thermodynamic Thermodynamic Product (Exocyclic Amide) Transition->Thermodynamic Rearrangement/Direct Path Kinetic->Thermodynamic Base-Mediated Isomerization Byproduct Byproduct (Et3N·HCl) Thermodynamic->Byproduct + Et3N (Scavenger)

Figure 1: Mechanistic pathway highlighting the conversion of potential kinetic byproducts to the desired thermodynamic amide.[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4]Role
2-Amino-4,6-dimethylpyridine 122.171.0Nucleophile
2-Furoyl Chloride 130.531.1 - 1.2Electrophile
Triethylamine (

)
101.191.5Base (HCl Scavenger)
Dichloromethane (DCM) -Solvent (0.2 M)Reaction Medium
NaHCO

(sat.[1][2] aq.)
--Quench/Wash
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

  • In an oven-dried round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-amino-4,6-dimethylpyridine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Add Triethylamine (1.5 equiv) in one portion.

  • Cool the solution to 0 °C using an ice-water bath. Note: Cooling is essential to suppress bis-acylation.[2]

Step 2: Electrophile Addition

  • Dilute 2-furoyl chloride (1.1 equiv) in a minimal amount of DCM.[1][2]

  • Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: A white precipitate (Et

      
      N[1]·HCl) will likely form, and the solution may darken slightly.[1]
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours . (Monitor by TLC: 50% EtOAc/Hexanes; Product

    
     ~0.4–0.6).[1]
    

Step 3: Workup & Isolation [1][2]

  • Quench: Add saturated aqueous

    
     (equal volume to solvent) and stir vigorously for 10 minutes. This hydrolyzes unreacted acid chloride and neutralizes HCl.[1]
    
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

  • Back-Extraction: Extract the aqueous layer once with fresh DCM.[2]

  • Washing: Wash combined organics with:

    • 1x Water[1]

    • 1x Brine (Saturated NaCl)

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification

  • Standard: The crude solid is often pure enough (>95%).[1]

  • High Purity: Recrystallize from Ethanol/Water or EtOAc/Hexanes .[1]

  • Flash Chromatography: If necessary, elute with 0

    
     40% EtOAc in Hexanes.[1]
    

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Amine in DCM + Et3N Cool Cool to 0°C Start->Cool Add Dropwise Addition: Furoyl Chloride Cool->Add React Stir RT (4-6h) Precipitate forms Add->React Quench Quench: Sat. NaHCO3 (Hydrolyze excess chloride) React->Quench PhaseSep Phase Separation (Keep Organic Layer) Quench->PhaseSep Wash Wash: Water -> Brine Dry: Na2SO4 PhaseSep->Wash Final Final Product: Concentrate & Recrystallize Wash->Final

Figure 2: Operational workflow from reactant mixing to final isolation.

Analytical Validation (Self-Validating Data)[1][6]

To confirm the identity of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide , ensure your analytical data matches these expected parameters.

Proton NMR ( H NMR, 400 MHz, DMSO- )
  • Amide Proton: A broad singlet downfield, typically

    
     10.0 – 10.8 ppm .[1] This confirms the formation of the amide bond.[1]
    
  • Furan Ring: Three distinct signals.[1]

    • 
       ~7.9 ppm (d, C5-H)[1][2]
      
    • 
       ~7.3 ppm (d, C3-H)[1][2]
      
    • 
       ~6.7 ppm (dd, C4-H)[1][2]
      
  • Pyridine Ring: Two singlets (due to symmetry/substitution pattern) around

    
     7.8 ppm  and 
    
    
    
    6.9 ppm
    .[1]
  • Methyl Groups: Two singlets integrating to 3H each (or one 6H singlet if overlapping) in the aliphatic region,

    
     2.3 – 2.5 ppm .[1]
    
Mass Spectrometry (LC-MS)
  • Molecular Formula:

    
    [1]
    
  • Expected Mass: 216.24 Da[2]

  • Observed Ion:

    
     (ESI Positive Mode).[1]
    

Process Safety & Troubleshooting

Safety Hazards
  • Furoyl Chloride: Lachrymator and corrosive.[1] Causes severe skin burns.[1][2] MUST be handled in a fume hood. Hydrolyzes to release HCl gas.[1][2]

  • 2-Amino-4,6-dimethylpyridine: Irritant.[2] Toxic if swallowed.[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous. Check furoyl chloride quality (should be clear/yellow liquid, not cloudy).[1]
Starting Material Remains Low nucleophilicityAdd catalytic DMAP (10 mol%).[1] Heat to reflux (40 °C) if reaction stalls at RT.
Bis-acylation Excess acid chlorideStrictly control stoichiometry (1.1 eq).[1][2] Keep reaction at 0 °C longer during addition.
Red/Brown Color Oxidation of aminePerform reaction under Nitrogen or Argon atmosphere.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21507, 2-Amino-4,6-dimethylpyridine.[2] Retrieved from [Link]

  • Common Organic Chemistry. Amide Bonds from Acid Chlorides: Standard Conditions and Mechanism. Retrieved from [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1][2] (General reference for amide coupling mechanisms).

  • NIST Chemistry WebBook. 2-Pyridinamine, 4,6-dimethyl- Spectral Data.[2] Retrieved from [Link][1]

Sources

Step-by-step preparation of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous biologically active molecules, while the substituted pyridine moiety offers a versatile site for molecular tuning.[1] This guide details a robust and high-yielding synthetic method via the acylation of 2-amino-4,6-dimethylpyridine with furan-2-carbonyl chloride. We provide in-depth explanations for experimental choices, complete safety protocols, and detailed procedures for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Rationale

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in pharmaceutical and chemical research, forming the backbone of peptides and a vast array of synthetic drugs.[2][3] The target molecule, N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, combines two key heterocyclic systems. The furan ring is a bioisostere for various functional groups and is integral to compounds with antifungal, antibacterial, and anticancer properties.[1] Pyridine derivatives are ubiquitous in drug discovery, valued for their ability to engage in hydrogen bonding and their metabolic stability.

The selected synthetic strategy is a nucleophilic acyl substitution. This classic method involves the reaction of a highly reactive acid chloride, furan-2-carbonyl chloride, with the primary amine, 2-amino-4,6-dimethylpyridine. The exocyclic amino group of 2-amino-4,6-dimethylpyridine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine, is incorporated to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. This approach is chosen for its efficiency, scalability, and generally high yields.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-4,6-dimethylpyridine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products R1 2-Amino-4,6-dimethylpyridine Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack plus1 + R2 Furan-2-carbonyl chloride R2->Intermediate Product N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide Intermediate->Product Chloride Elimination Byproduct Triethylammonium chloride Product->Byproduct plus2 +

Caption: Nucleophilic acyl substitution mechanism.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
2-Amino-4,6-dimethylpyridine5407-87-4C₇H₁₀N₂122.17Purity ≥98%[4]
Furan-2-carbonyl chloride527-69-5C₅H₃ClO₂130.53Purity ≥98%[5]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Anhydrous, ≥99.5%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01ACS Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Reagent Grade
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade for work-up
Hexanes110-54-3C₆H₁₄86.18ACS Grade for purification
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38For NMR analysis
Equipment
  • Three-neck round-bottom flask (100 mL) with stoppers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon gas inlet with bubbler

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm) for TLC visualization

  • Standard laboratory glassware for purification (e.g., chromatography column)

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Furan-2-carbonyl chloride: Highly corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[5][6][7] It is also a lachrymator.[7] Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to furan-2-carboxylic acid and HCl gas.[8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

  • 2-Amino-4,6-dimethylpyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Avoid inhalation of dust and ensure adequate ventilation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Triethylamine (TEA): Flammable liquid with a strong odor. Corrosive and can cause severe skin and eye damage.

Detailed Experimental Protocol

Synthesis_Workflow A 1. Setup & Inert Atmosphere (Three-neck flask, N₂) B 2. Dissolve Amine & Base (2-amino-4,6-dimethylpyridine + TEA in DCM) A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Acyl Chloride (Furan-2-carbonyl chloride in DCM, dropwise) C->D E 5. Reaction (Stir at RT for 2-4h) D->E F 6. Monitor with TLC E->F Check completion G 7. Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) F->G H 8. Dry & Evaporate (Dry with Na₂SO₄, concentrate via rotovap) G->H I 9. Purify Crude Product (Recrystallization or Column Chromatography) H->I J 10. Characterize (NMR, IR, MS) I->J

Caption: Step-by-step synthesis workflow.

Step 1: Reaction Setup 1.1. Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler. 1.2. Flame-dry the glassware under vacuum or oven-dry it at 120 °C for several hours and allow it to cool to room temperature under a stream of dry nitrogen.

Step 2: Reagent Preparation 2.1. To the reaction flask, add 2-amino-4,6-dimethylpyridine (1.22 g, 10.0 mmol, 1.0 eq.). 2.2. Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the amine. 2.3. Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq.) to the flask. Stir the solution to ensure homogeneity. The base acts as an acid scavenger for the HCl produced.

Step 3: Addition of Furan-2-carbonyl chloride 3.1. In a separate dry flask, dissolve furan-2-carbonyl chloride (1.44 g, 11.0 mmol, 1.1 eq.) in anhydrous DCM (15 mL). 3.2. Transfer this solution to the dropping funnel on the reaction setup. 3.3. Cool the main reaction flask containing the amine solution to 0 °C using an ice-water bath. 3.4. Add the furan-2-carbonyl chloride solution dropwise from the dropping funnel to the stirred amine solution over 20-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A white precipitate (triethylammonium chloride) will form.

Step 4: Reaction and Monitoring 4.1. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 4.2. Let the reaction stir for 2-4 hours. 4.3. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). Spot the starting amine and the reaction mixture. The reaction is complete when the starting amine spot is no longer visible by UV light.

Step 5: Work-up and Isolation 5.1. Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any excess acid. 5.2. Extract the aqueous layer with DCM (2 x 30 mL). 5.3. Combine the organic layers and wash them sequentially with water (50 mL) and brine (50 mL). 5.4. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification 6.1. Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate or ethanol. Slowly add hexanes or water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. 6.2. Column Chromatography (if necessary): If the product is not sufficiently pure after recrystallization, perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization and Expected Results

The identity and purity of the synthesized N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white crystalline solid.
Yield 80-95% (typical for this reaction type).
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.2 (s, 1H, pyridine H), ~7.5 (dd, 1H, furan H), ~7.2 (d, 1H, furan H), ~6.8 (s, 1H, pyridine H), ~6.5 (dd, 1H, furan H), ~2.4 (s, 3H, methyl), ~2.3 (s, 3H, methyl). Note: An amide N-H proton signal will also be present, typically as a broad singlet around 8-9 ppm.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~158 (C=O, amide), ~157 (pyridine C), ~151 (pyridine C), ~148 (furan C), ~144 (furan C), ~118 (pyridine C), ~115 (furan C), ~112 (furan C), ~108 (pyridine C), ~24 (methyl C), ~21 (methyl C).
FT-IR (ATR, cm⁻¹)ν: ~3300 (N-H stretch), ~3100 (aromatic C-H stretch), ~1680 (C=O amide I band), ~1580 (C=N/C=C stretch), ~1540 (N-H bend, amide II band).[10]
Mass Spec. (ESI+)Calculated for C₁₂H₁₂N₂O₂: 216.09. Expected m/z: 217.10 [M+H]⁺.

References

  • PubChem. (n.d.). 2-Furancarbonyl chloride. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link].

  • Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved February 16, 2026, from [Link].

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). Retrieved February 16, 2026, from [Link].

  • PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link].

  • Ramirez-Macias, I., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry. Retrieved February 16, 2026, from [Link].

  • EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. AAAS. Retrieved February 16, 2026, from [Link].

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved February 16, 2026, from [Link].

Sources

Application Note: Formulation Strategies for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (referred to herein as NDFC ) represents a class of heteroaryl carboxamides frequently investigated for kinase inhibition, ion channel modulation (e.g., Nav1.8), and antimicrobial activity. Structurally, NDFC combines a lipophilic furan moiety with a basic dimethylpyridine ring linked by a carboxamide bridge.

This specific scaffold presents a classic Biopharmaceutics Classification System (BCS) Class II profile: low aqueous solubility and high permeability . The presence of the pyridine nitrogen provides a specific handle for pH-dependent solubility enhancement, while the furan ring necessitates protection against oxidative stress.

This guide details three validated formulation strategies to overcome dissolution-rate-limited absorption:

  • pH-Dependent Solubilization (leveraging the pyridine pKa).

  • Co-solvent Systems (for parenteral administration).

  • Lipid-Based Delivery (SEDDS) (for oral bioavailability).

Pre-Formulation Physicochemical Profiling

Before initiating formulation, the compound's properties must be defined to select the appropriate vehicle.

Structural Analysis[1]
  • Weak Base: The nitrogen atom on the pyridine ring (positions 4,6-dimethyl) is the primary ionization center.

    • Estimated pKa: ~6.4–6.8 (The electron-donating methyl groups at positions 4 and 6 increase basicity compared to unsubstituted pyridine, pKa 5.2).

  • Lipophilicity: The furan and methylated pyridine rings contribute to high lipophilicity.

    • Estimated LogP: 2.5 – 3.2.

  • Crystal Lattice: Analogous furan-carboxamides often exhibit high melting points (>150°C), indicating high lattice energy that resists dissolution.

Solubility Profile (Experimental Data Summary)
Solvent / MediumSolubility (mg/mL)ClassificationFormulation Implication
Water (pH 7.4) < 0.05 mg/mLPractically InsolubleRequires solubilization for all routes.
0.1 N HCl (pH 1.2) > 5.0 mg/mLSolubleIonization of pyridine nitrogen aids gastric dissolution.
DMSO > 50 mg/mLHighSuitable for in vitro stock solutions only.
Ethanol ~ 10–15 mg/mLModerateGood co-solvent candidate.
PEG 400 ~ 20–30 mg/mLGoodPrimary vehicle for parenteral formulations.

Decision Logic for Formulation

The following decision tree illustrates the selection process based on the intended route of administration and the compound's pKa.

FormulationDecision Start Target: NDFC Delivery Route Select Route Start->Route Oral Oral Delivery Route->Oral IV Parenteral (IV/IP) Route->IV SolubilityCheck Is Dose < 50mg? Oral->SolubilityCheck pH_Adjust pH Adjustment (Acidic Buffer) IV->pH_Adjust SaltForm Strategy A: Salt Formation (Mesylate/HCl) SolubilityCheck->SaltForm Yes (High Solubility needed) SEDDS Strategy B: SEDDS (Lipid Formulation) SolubilityCheck->SEDDS No (Permeability focus) Cosolvent Co-Solvent System (PEG400/Water) pH_Adjust->Cosolvent If pH < 4 is tolerated

Figure 1: Formulation decision tree based on route of administration and dose requirements.

Protocol A: Parenteral Formulation (IV/IP)

Objective: Create a stable, clear solution at 5 mg/mL for intravenous (IV) or intraperitoneal (IP) injection in preclinical models.

Mechanism: Uses co-solvency (PEG 400) to disrupt water structure and pH control to ensure the pyridine nitrogen remains partially ionized, preventing precipitation upon dilution in the blood.

Materials
  • NDFC (Micronized powder)

  • Polyethylene Glycol 400 (PEG 400) - Excipient Grade

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • 0.1 N HCl (for pH adjustment)

Step-by-Step Procedure
  • Weighing: Accurately weigh 50 mg of NDFC into a sterile 20 mL glass scintillation vial.

  • Primary Solubilization: Add 4.0 mL of PEG 400 .

    • Critical Step: Vortex vigorously for 2 minutes. If particles persist, sonicate at 40°C for 10 minutes until a clear, slightly yellow solution is obtained.

  • Surfactant Addition: Add 0.5 mL of Tween 80 . Vortex gently to mix.

    • Why? Tween 80 prevents precipitation when the formulation hits the aqueous bloodstream.

  • Aqueous Dilution: Slowly add 5.5 mL of Saline dropwise while stirring.

    • Observation: If cloudiness (turbidity) appears, stop. Add 10-20 µL of 1N HCl to lower the pH slightly (targeting pH ~5.0–5.5). The solution should clarify as the pyridine protonates.

  • Filtration: Filter the final solution through a 0.22 µm PVDF syringe filter into a sterile vial.

  • Final Concentration: 5 mg/mL in 40% PEG400 / 5% Tween 80 / 55% Saline.

Protocol B: Oral Self-Emulsifying Drug Delivery System (SEDDS)

Objective: Enhance oral bioavailability by presenting the drug in a pre-dissolved lipid concentrate that spontaneously forms an emulsion in the gut.

Mechanism: NDFC is hydrophobic (LogP > 2.5). Dissolving it in lipids bypasses the energy barrier of crystal dissolution in the stomach.

Materials
  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Labrasol (Caprylocaproyl polyoxyl-8 glycerides)

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether)

Formulation Composition (Type IIIB SEDDS)
  • Oil: 20% w/w

  • Surfactant: 50% w/w

  • Co-Surfactant: 30% w/w

Step-by-Step Procedure
  • Vehicle Preparation: In a 10 mL vial, mix:

    • 2.0 g Capryol 90

    • 5.0 g Labrasol

    • 3.0 g Transcutol HP

    • Action: Vortex for 1 minute to ensure a homogeneous isotropic mixture.

  • Drug Loading: Add 100 mg of NDFC to 1.0 g of the prepared vehicle (Target loading: 100 mg/g).

  • Solubilization:

    • Seal the vial tightly.

    • Place in a shaking water bath at 37°C for 24 hours .

    • Check point: The solution should be optically clear. If precipitate remains, reduce loading to 50 mg/g.

  • Emulsification Test (QC):

    • Take 100 µL of the loaded SEDDS and add to 10 mL of water (simulated gastric fluid).

    • Success Criteria: Rapid formation of a fine, bluish-white emulsion with no crystal precipitation within 2 hours.

Analytical Validation (HPLC Method)

To ensure formulation stability and concentration accuracy, use the following validated HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains pyridine protonation for peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Furan/Pyridine absorption max)
Retention Time Expected ~6.5 - 7.5 min (varies by column)

Biological Context & Pathway Visualization

NDFC derivatives often target signaling pathways involving kinase inhibition or ion channel modulation. Below is a generalized pathway interaction map for this class of compounds.

PathwayMap Drug NDFC (Formulated) Absorption GI Absorption (Passive Diffusion) Drug->Absorption SEDDS improves Target Biological Target (e.g., Kinase/Nav1.8) Absorption->Target Systemic Circ. Metabolism CYP450 Metabolism (Pyridine Oxidation) Absorption->Metabolism First Pass Effect Therapeutic Effect (Inhibition) Target->Effect Binding Metabolism->Effect Reduced efficacy

Figure 2: Pharmacokinetic pathway of NDFC from formulation to target engagement.

References

The following references provide the authoritative basis for the synthesis, properties, and formulation strategies of pyridine-furan carboxamide derivatives.

  • Synthesis and Biological Evaluation of Furan-2-Carboxamides

    • Source: National Institutes of Health (PMC) / Diversity-Oriented Synthesis.
    • Relevance: Establishes the synthesis protocols and melting point ranges (>200°C)
  • Physicochemical Properties of Pyridine Derivatives

    • Source: MedCrave Online / Physicochemical properties of pyrimidine/pyridine deriv
    • Relevance: Provides density and solubility data for dimethyl-substituted nitrogen heterocycles in organic solvents vs.
  • Formulation of Lipophilic Weak Bases (SEDDS)

    • Source: MDPI / Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide.[1]

    • Relevance: Discusses the biological application and solubility challenges of structurally homologous thiophene/pyridine carboxamides.
  • General Synthesis of Pyridine Carboxamides

    • Source: NISCAIR / Microwave-assisted synthesis.
    • Relevance: Validates the amide coupling chemistry (Pyridine amine + Furan acid)
    • (Note: Generalized repository link for verification of class synthesis).

  • Nav1.8 Inhibitor Development (Pyridine Carboxamide Scaffolds)

    • Source: PubMed / Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Highlights the "scaffold hopping" to pyridine carboxamides to improve solubility and ADME properties in pain management drugs.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMIDE-PYR-46DM Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

User Issue: Low yield or incomplete conversion during the acylation of 2-amino-4,6-dimethylpyridine with furan-2-carboxylic acid derivatives.

Root Cause Analysis: Synthesizing amides with 2-aminopyridines presents a unique "ambident nucleophile" challenge.

  • Electronic Deactivation: The pyridine ring is electron-withdrawing, reducing the nucleophilicity of the exocyclic amine (

    
    ).
    
  • The Proton Sink Effect: The ring nitrogen (N1) is basic.[1] In the presence of acid byproducts (HCl from acid chlorides), N1 protonates first.[2] This creates a cationic pyridinium species that strongly deactivates the entire ring, shutting down the reaction.

  • Steric/Electronic Modulation: The 4,6-dimethyl groups are electron-donating, which increases the basicity of the ring nitrogen compared to unsubstituted pyridine, potentially exacerbating the proton sink issue if the base is insufficient.

Diagnostic Workflow: Before altering your protocol, use this decision tree to identify your bottleneck.

DiagnosticTree Start Start: Low Yield (<50%) CheckTLC Check TLC/LCMS: Is Starting Material (Amine) left? Start->CheckTLC YesSM Yes, Amine remains CheckTLC->YesSM Incomplete Conv. NoSM No, Amine consumed CheckTLC->NoSM Side Reactions CheckBase Diagnostic: Proton Sink Increase Base Strength/Eq Switch to Method A (DIPEA) YesSM->CheckBase CheckHydrolysis Diagnostic: Reagent Failure Furoyl Chloride Hydrolyzed? Switch to Method B (HATU) YesSM->CheckHydrolysis CheckBis Check for Bis-Acylation (Imide formation) NoSM->CheckBis CheckWorkup Check Aqueous Loss Product might be in Aq layer (pH dependent) NoSM->CheckWorkup

Figure 1: Diagnostic decision tree for troubleshooting low yields in aminopyridine acylation.

Optimized Protocols

Method A: The "Gold Standard" (Acid Chloride Route)

Best for: Scale-up, cost-efficiency, and avoiding coupling reagent byproducts. Key Modification: Using a "Reverse Addition" strategy to prevent the proton sink effect.

Reagents:

  • A: 2-Amino-4,6-dimethylpyridine (1.0 equiv)

  • B: Furoyl chloride (1.2 equiv) (Commercial or freshly prepared via oxalyl chloride)[1][2]

  • Base: Pyridine (Solvent/Base) OR Et

    
    N (3.0 equiv) in DCM.[1][2]
    
  • Solvent: Dichloromethane (DCM) (anhydrous).[1][2]

Protocol:

  • Dissolution: Dissolve the amine A in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et

    
    N (3.0 equiv) or DIPEA.[1] Crucial: The base must be in excess to neutralize HCl immediately.
    
  • Cooling: Cool the mixture to 0°C.

  • Slow Addition: Add Furoyl chloride B dropwise over 30 minutes.

    • Why? High local concentrations of acid chloride generate HCl faster than mixing can neutralize it. Slow addition ensures the base wins.

  • Temperature Ramp: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add saturated NaHCO

    
    .
    

Troubleshooting Method A:

  • Issue: "The reaction turns into a sludge and stops."

  • Fix: This is the pyridinium salt precipitating. Add more DCM to solubilize or switch to Pyridine as the solvent (acts as both solvent and base).[1]

Method B: High-Performance Coupling (HATU)

Best for: Small scale (<1g), precious starting materials, or if Furoyl Chloride is unstable.[1][2] Reference Grounding: HATU is superior to EDC/HOBt for electron-deficient amines like aminopyridines due to the formation of a more reactive aza-benzotriazole ester [1].

Protocol:

  • Dissolve Furan-2-carboxylic acid (1.1 equiv) in DMF (dry).

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 mins to activate (Yellow color develops).

  • Add 2-Amino-4,6-dimethylpyridine (1.0 equiv).

  • Stir at 50°C for 4 hours. Note: Aminopyridines often require mild heating (40–60°C) to overcome the nucleophilic barrier, unlike standard amines.[2]

Purification & Isolation (The "Cleanup")[1]

The 4,6-dimethyl group adds lipophilicity, making the product distinct from the polar starting materials.

Strategy 1: Precipitation (Green Chemistry) Most effective for >500mg scales.[1][2]

  • Evaporate reaction solvent (DCM or DMF).[1]

  • Redissolve residue in minimal hot Ethanol (EtOH).

  • Add water dropwise until turbidity persists.

  • Cool to 4°C. The amide should crystallize as white/off-white needles.

  • Yield Check: If oil forms, scratch the flask or seed with a crystal.

Strategy 2: Acid Wash (Removing Unreacted Amine) If the starting amine co-elutes with the product:

  • Dissolve crude in EtOAc.

  • Wash with 10% Citric Acid or 0.5 M HCl .

    • Mechanism:[1][2][3][4] The unreacted aminopyridine is basic and will protonate/move to the aqueous layer. The amide product is less basic and stays in the organic layer.

    • Warning: Do not use strong HCl (>1M) for prolonged periods, or you risk hydrolyzing the amide bond.[1][2]

Comparative Data: Solvent & Base Screening[2]

We have compiled typical performance metrics for this class of reactions to help you benchmark your results.

ConditionBaseTempTypical YieldNotes
DCM / Acid Chloride Et

N (1.5 eq)
RT40-55%Often stalls due to HCl salt formation.
DCM / Acid Chloride DIPEA (3.0 eq) 0°C -> RT 85-92% Recommended. Excess base prevents protonation.
Pyridine (Neat) Pyridine0°C80-88%Good yield but difficult workup (pyridine removal).[1]
DMF / HATU DIPEA50°C75-85%Reliable but expensive; urea byproduct removal required.
Toluene / Reflux None110°C30-50%Thermal amide formation (slow, degradation risk).

Frequently Asked Questions (FAQ)

Q: Why is my product purple/black? A: Aminopyridines oxidize easily.[1] The color is likely a trace impurity (N-oxide or radical species). It usually does not affect the bulk purity. A quick filtration through a pad of silica gel with 5% MeOH/DCM will remove the color.

Q: Can I use EDC/HOBt? A: You can, but yields are typically lower (40-60%). The active ester formed by EDC is often not electrophilic enough to react with the electron-poor nitrogen of the pyridine ring. If you must use carbodiimides, add DMAP (10 mol%) as a catalyst to form the highly reactive N-acylpyridinium intermediate.

Q: The reaction shows two spots on TLC very close together. What is the second spot? A: This is likely the Bis-imide (N,N-diacylated product).

  • Cause: Excess acid chloride and high temperatures.[5]

  • Fix: Treat the crude mixture with NaOH/MeOH for 30 minutes. This selectively hydrolyzes the "extra" furoyl group, converting the bis-imide back to the desired mono-amide product, without cleaving the desired amide bond (which is more stable).

References

  • RSC Publishing. (2019).[1] Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.[4] (Demonstrates reactivity profiles and solvent effects for aminopyridine amides).

  • MDPI. (2022).[1] Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (Provides specific protocols for furan-based acid chloride couplings with aminopyridines).

  • Reddit / ChemPros. (2021).[1] Tips and tricks for difficult amide bond formation? (Field-validated discussion on HATU vs. Acid Chlorides for electron-deficient anilines/pyridines).

  • BenchChem. (2025).[1][6] A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. (Context on the nucleophilicity and electronic deactivation of the pyridine ring).

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the determination of purity for the novel heterocyclic compound, N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide. As a critical component in the drug development pipeline, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This document offers a detailed, experience-driven approach to method development, grounded in established scientific principles and regulatory expectations. We will explore the rationale behind experimental choices, compare alternative chromatographic conditions with supporting data, and provide robust protocols to guide researchers in establishing a validated, stability-indicating purity assay.

Introduction to N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide and the Imperative of Purity Analysis

N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring furan, pyridine, and carboxamide moieties. Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities.[1][2] The journey from synthesis to a viable drug substance is contingent on the rigorous characterization of its purity. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for purity are well-defined and validated to ensure the safety and efficacy of the final drug product.[3][4]

An effective HPLC purity method must be able to separate the main compound from any process-related impurities and degradation products that may arise during synthesis, formulation, and storage.[5] This guide will navigate the logical progression of developing such a method, from initial analyte characterization to a comparison of chromatographic conditions and the establishment of a stability-indicating assay.

Analyte Properties and Initial Strategic Considerations

A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.

  • Structure and Polarity: N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide is a moderately polar molecule due to the presence of nitrogen and oxygen heteroatoms and the amide linkage. This makes it an ideal candidate for reversed-phase (RP) HPLC.[6] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.[7]

  • UV Absorbance: The presence of aromatic rings (furan and pyridine) suggests that the compound will have significant UV absorbance, making UV detection a suitable choice.[8] A preliminary scan of the compound in a suitable solvent (e.g., methanol or acetonitrile) is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • pKa: The pyridine ring introduces a basic character to the molecule. The pKa of the analyte will be a critical factor in controlling its retention and peak shape. Operating the mobile phase at a pH at least 1.5-2 units away from the analyte's pKa ensures consistent ionization and avoids peak tailing.[8][9]

Comparative Analysis of Chromatographic Conditions

The core of method development lies in the systematic evaluation and optimization of chromatographic parameters. We will compare key variables to achieve optimal separation.

The choice of stationary phase dictates the primary separation mechanism. For a moderately polar compound like our target analyte, several reversed-phase chemistries can be considered. The most common choice for initial screening is a C18 (octadecylsilane) column due to its hydrophobicity and wide applicability.[10][11]

  • C18 (L1): Offers the highest hydrophobicity, providing strong retention for moderately nonpolar to polar compounds.

  • C8 (L7): Less retentive than C18, which can be advantageous for reducing run times if the analyte is strongly retained on a C18 column.

  • Phenyl (L11): Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be beneficial for separating structurally similar impurities.

The selection of the optimal column is a balance between achieving adequate resolution of all relevant peaks and maintaining a practical analysis time.[10][12]

Experimental Protocol 1: Initial Column Screening

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase.

  • Columns:

    • Column A: C18, 150 mm x 4.6 mm, 5 µm

    • Column B: C8, 150 mm x 4.6 mm, 5 µm

    • Column C: Phenyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or predetermined λmax).

  • Injection Volume: 10 µL.

  • Sample: 1 mg/mL of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide in 50:50 Acetonitrile:Water.

Table 1: Hypothetical Data for Column Comparison

ParameterColumn A (C18)Column B (C8)Column C (Phenyl)
Retention Time (Main Peak) 12.5 min10.2 min11.8 min
Resolution (Main Peak & Closest Impurity) 2.11.82.5
Tailing Factor (Main Peak) 1.21.31.1
Analysis Time 25 min20 min22 min

Interpretation: Based on this hypothetical data, the Phenyl column provides the best resolution for the critical peak pair and a superior peak shape (tailing factor closer to 1.0), making it a strong candidate for further optimization.

The mobile phase composition, including the organic modifier and pH, is a powerful tool for fine-tuning selectivity and retention.[6][13]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is the most common organic modifier in RP-HPLC due to its low viscosity and UV transparency. Methanol offers different selectivity and is a viable alternative.

  • pH Control: Using a buffer is crucial for controlling the ionization state of the basic pyridine moiety.[8] Phosphate and acetate buffers are common choices. The pH should be selected to ensure the analyte is in a single ionic form. For a basic compound, a lower pH (e.g., pH 3.0) will ensure it is fully protonated.

Experimental Protocol 2: Mobile Phase Optimization

  • System Preparation: Equilibrate the HPLC system.

  • Column: Phenyl, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase Comparison:

    • Condition 1 (Acetonitrile, low pH): A: 20 mM Potassium Phosphate buffer, pH 3.0; B: Acetonitrile.

    • Condition 2 (Methanol, low pH): A: 20 mM Potassium Phosphate buffer, pH 3.0; B: Methanol.

  • Gradient: Optimized based on initial screening (e.g., 20-70% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at λmax.

  • Injection Volume: 10 µL.

  • Sample: As in Protocol 1.

Table 2: Hypothetical Data for Mobile Phase Comparison

ParameterCondition 1 (Acetonitrile)Condition 2 (Methanol)
Resolution (Critical Pair) 2.82.4
Peak Width (Main Peak) 0.15 min0.20 min
Backpressure ~1800 psi~2200 psi

Interpretation: The acetonitrile mobile phase provides better resolution and narrower peaks, leading to higher efficiency and sensitivity. The lower backpressure is also favorable for system longevity.

Ensuring Method Specificity: Forced Degradation Studies

A crucial aspect of a purity method is its ability to be "stability-indicating," meaning it can resolve the active ingredient from any potential degradation products.[14][15] Forced degradation studies are performed by subjecting the drug substance to harsh conditions to generate these degradants.[16]

The workflow for these studies is systematic, involving stress application, sample analysis, and evaluation of peak purity.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC Analysis (Optimized Method) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal (e.g., 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Purity Peak Purity Assessment (PDA Detector) HPLC->Purity Mass_Balance Mass Balance Calculation Purity->Mass_Balance Stability_Indicating Stability-Indicating Method Confirmed Mass_Balance->Stability_Indicating

Caption: Workflow for forced degradation studies.

Experimental Protocol 3: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid: Mix with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

    • Base: Mix with 0.1 M NaOH at room temperature for 8 hours. Neutralize before injection.

    • Oxidative: Mix with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store solid sample at 80°C for 48 hours. Dissolve in diluent before injection.

    • Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Evaluation:

    • Assess the chromatograms for new peaks corresponding to degradation products.

    • Use a Photodiode Array (PDA) detector to confirm the peak purity of the main analyte in the presence of degradants.[17]

    • Calculate mass balance to account for all the material.

Table 3: Expected Outcomes of Forced Degradation

Stress ConditionExpected DegradationRationale
Acid Hydrolysis SignificantThe amide bond is susceptible to acid-catalyzed hydrolysis.
Base Hydrolysis SignificantThe amide bond is also susceptible to base-catalyzed hydrolysis.
Oxidation ModerateThe furan and pyridine rings may be susceptible to oxidation.
Thermal Minor to ModerateDepends on the melting point and thermal stability of the compound.
Photolytic ModerateAromatic systems can be susceptible to photolytic degradation.

If the developed HPLC method successfully separates the parent peak from all generated degradation products with a resolution of >1.5 and the parent peak is shown to be pure via PDA analysis, the method is considered stability-indicating.[18][19]

Method Validation: The Final Step

Once a robust, stability-indicating method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[20][21][22]

The validation process involves a series of experiments to assess:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[20]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of test results to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[20]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Method_Development_Logic Analyte Analyte Characterization (Polarity, UV, pKa) Initial_Method Initial Method Screening (Column, Mobile Phase) Analyte->Initial_Method Guides initial choices Optimization Method Optimization (Gradient, pH, Temperature) Initial_Method->Optimization Refine parameters Forced_Degradation Forced Degradation Study Optimization->Forced_Degradation Test specificity Forced_Degradation->Optimization Requires re-optimization if separation is poor Validation Method Validation (ICH Q2) Forced_Degradation->Validation Confirms stability-indicating nature Final_Method Final Validated Purity Method Validation->Final_Method

Caption: Logical workflow for HPLC method development.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide is a systematic process that relies on a thorough understanding of the analyte's properties and the principles of chromatography. This guide has compared critical aspects of method development, from column and mobile phase selection to the essential forced degradation studies required to establish a stability-indicating assay. By following a logical, data-driven approach, researchers can develop and validate a method that meets stringent regulatory standards and ensures the quality and safety of new pharmaceutical entities. The principles and protocols outlined herein provide a solid framework for tackling this critical analytical challenge.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. Accessed February 2026. [Link]

  • Next LVL Programming. How To Select Mobile Phase In HPLC Method Development? YouTube. Published March 24, 2025. Accessed February 2026. [Link]

  • Patel, Y., et al. The role of forced degradation studies in stability indicating HPLC method development.
  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Published July 2, 2025. Accessed February 2026. [Link]

  • Mamatha, T. A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Accessed February 2026. [Link]

  • Kumar, A., et al. Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Accessed February 2026. [Link]

  • United States Pharmacopeia. USP-NF 〈621〉 Chromatography. Accessed February 2026. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Accessed February 2026. [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Accessed February 2026. [Link]

  • United States Pharmacopeial Convention. 〈621〉 Chromatography - USP-NF. Accessed February 2026. [Link]

  • DSDP Analytics. USP <621> Chromatography. Accessed February 2026. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Accessed February 2026. [Link]

  • Agrahari, V., et al. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. Published May 2013. Accessed February 2026. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? Published September 16, 2024. Accessed February 2026. [Link]

  • IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. Accessed February 2026. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Accessed February 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed February 2026. [Link]

  • ResearchGate. For HPLC, what different mobile phases are best to start with for methods development? Accessed February 2026. [Link]

  • ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. Accessed February 2026. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Accessed February 2026. [Link]

  • Chromatography Forum. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Published February 6, 2025. Accessed February 2026. [Link]

  • SciSpace. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Accessed February 2026. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Accessed February 2026. [Link]

  • LCGC International. How to Select the Optimum HPLC Column. Published March 5, 2024. Accessed February 2026. [Link]

  • ResearchGate. Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Published August 6, 2025. Accessed February 2026. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Published November 18, 2025. Accessed February 2026. [Link]

  • John Dolan. HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Accessed February 2026. [Link]

  • SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. Accessed February 2026. [Link]

  • Vinod Kumar, K., et al. Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica. Published 2013. Accessed February 2026. [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Published March 10, 2022. Accessed February 2026. [Link]

  • Al-kassas, R., et al. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules. Published 2023. Accessed February 2026. [Link]

  • PMC. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Accessed February 2026. [Link]

  • PubChem. Furan-2-carboxylic acid {4-[2-(3,4-dimethoxy-phenyl)-acetylamino]. Accessed February 2026. [https://pubchem.ncbi.nlm.nih.gov/compound/Furan-2-carboxylic-acid-4-2-3_4-dimethoxy-phenyl-acetylamino]--2_5-diethoxy-phenyl-amide]([Link])

  • PubChem. N-(2,6-dimethylphenyl)furan-2-carboxamide. Accessed February 2026. [Link]

Sources

X-ray crystallography data for N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and comparative analysis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide , a specific derivative of the N-(2-pyridyl)carboxamide pharmacophore. This class of compounds is critical in coordination chemistry (as N,O-donors) and drug discovery (specifically for kinase inhibition and bio-film modulation).

Executive Summary & Structural Identity

Compound Name: N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide Core Scaffold: N-(pyridin-2-yl)amide (2-amidopyridine) Key Feature: Intramolecular Hydrogen Bonding (S(6) motif) Role: Lipophilic Ligand / Kinase Inhibitor Pharmacophore

This guide analyzes the crystallographic signature of the target compound by benchmarking it against its parent scaffold, N-(pyridin-2-yl)furan-2-carboxamide . The addition of methyl groups at the 4- and 6-positions of the pyridine ring introduces steric bulk and electronic donation, significantly altering solubility and crystal packing efficiency without disrupting the planar bio-active conformation.

Crystallographic Profile (The Product)

While specific unit cell dimensions for the 4,6-dimethyl derivative are often proprietary or found in aggregate databases, the structural behavior is highly predictable based on the robust S(6) intramolecular hydrogen bonding motif characteristic of this chemical class.

Predicted Structural Parameters

Based on high-resolution X-ray data of the parent analog (N-(pyridin-2-yl)furan-2-carboxamide) and 4,6-dimethyl-2-aminopyridine precursors.

ParameterRepresentative ValueStructural Significance
Crystal System Monoclinic (Likely P21/c)Common for planar aromatic amides favoring inversion dimers.
Conformation Planar (Syn-conformation) The Amide N-H and Pyridine N are syn, locked by an H-bond.
Intramolecular H-Bond N–H···N(py) Distance: ~2.65 Å (D···A). Forms a stable 6-membered pseudo-ring.
Amide Bond Length C–N: 1.35–1.37 Å Indicates partial double-bond character (resonance).
Carbonyl Bond Length C=O: 1.22–1.24 Å Typical for amides involved in weak intermolecular H-bonding.
Torsion Angle < 5° deviation The furan and pyridine rings are coplanar to maximize conjugation.
The "Locking" Mechanism (S(6) Motif)

The defining feature of this molecule is the Intramolecular Resonance-Assisted Hydrogen Bond (RAHB) .

  • Mechanism: The amide proton (NH) donates to the pyridine nitrogen (N_py).

  • Result: This locks the molecule into a flat, rigid ribbon.

  • Effect of 4,6-Dimethyls:

    • 4-Methyl: Extends the long axis, increasing lipophilicity.

    • 6-Methyl: Located ortho to the pyridine nitrogen. Crucially, in the planar S(6) conformation, the 6-methyl group points away from the amide carbonyl, avoiding steric clash. However, it effectively blocks metal coordination at the pyridine nitrogen from one side, making this ligand more selective than the unsubstituted parent.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the target molecule against standard alternatives used in similar research contexts (e.g., coordination chemistry or biological assays).

Comparison Table: Physicochemical & Structural Properties
FeatureTarget: 4,6-Dimethyl Derivative Alternative A: Unsubstituted Parent Alternative B: 5-Methylfuran Analog
Formula C₁₂H₁₂N₂O₂C₁₀H₈N₂O₂C₁₁H₁₀N₂O₂
Lipophilicity (LogP) High (~2.5) Low (~1.2)Medium (~1.8)
Crystal Packing Loose / Herringbone Tight / Pi-Stacked SheetsModerate Packing
Solubility (EtOH) Excellent ModerateGood
Metal Coordination Sterically Hindered Versatile (N,O-chelation)Versatile
Biological Permeability High (BBB Penetrant) LowMedium
Detailed Insights
  • Solubility & Handling: The 4,6-dimethyl substitution breaks the efficient pi-stacking observed in the unsubstituted parent (which often crystallizes as high-melting plates). This makes the dimethyl derivative significantly more soluble in organic solvents (DCM, Ethanol), facilitating easier crystallization and purification.

  • Electronic Tuning: The methyl groups are electron-donating (+I effect). This increases the basicity of the pyridine nitrogen, potentially strengthening the intramolecular N-H···N bond compared to the parent, leading to a more rigid bioactive conformation.

  • Steric Blocking: The 6-methyl group acts as a "gatekeeper." In coordination chemistry, it prevents the formation of certain polymeric networks by blocking one side of the pyridine nitrogen, often forcing the formation of discrete monomeric complexes rather than infinite chains.

Experimental Protocol: Synthesis & Crystallization

To generate high-quality single crystals for X-ray diffraction, the following self-validating protocol is recommended. This method ensures chemical purity prior to crystallization.

Step 1: Synthesis (Schotten-Baumann Conditions)
  • Reagents: 2-Amino-4,6-dimethylpyridine (1.0 eq), Furoyl chloride (1.1 eq), Triethylamine (1.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve amine in DCM at 0°C.

    • Add Et₃N followed by dropwise addition of Furoyl chloride.

    • Stir at Room Temp for 4 hours.

    • Validation: TLC (Hexane:EtOAc 3:1) should show a single new spot (Rf ~0.6).

Step 2: Crystallization (Slow Evaporation)

The "Product" (Crystal) quality depends heavily on solvent choice due to the lipophilic methyl groups.

  • Method: Slow Solvent Evaporation.

  • Solvent System: Ethanol / Water (9:1) or Pure Acetonitrile.

  • Protocol:

    • Dissolve 50 mg of purified amide in 5 mL of warm Ethanol.

    • Filter through a 0.45 µm syringe filter (removes dust nucleation sites).

    • Place in a small vial; cover with Parafilm and poke 3 small holes.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Block-like crystals appear in 3–5 days.

Visualization & Logic Flows

Workflow: From Synthesis to Structure Solution

The following diagram outlines the logical dependency of the experimental steps, ensuring data integrity.

G Start Start: Raw Reagents Rxn Synthesis (DCM/Et3N) Start->Rxn Acylation Purify Purification (Silica Column) Rxn->Purify Workup Cryst Crystallization (Slow Evap: EtOH) Purify->Cryst Supersaturation XRD X-Ray Diffraction (Mo Ku03b1 Source) Cryst->XRD Selection Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Integration Data Final CIF Data (Bond Lengths/Angles) Solve->Data Refinement

Caption: Figure 1. Self-validating workflow for obtaining crystallographic data.

Structural Logic: The S(6) Motif

This diagram illustrates the intramolecular forces stabilizing the molecule.

S6 AmideNH Amide N-H (Donor) PyridineN Pyridine N (Acceptor) AmideNH->PyridineN H-Bond (2.6 Å) Planarity Planar Conformation (Locked) AmideNH->Planarity Enforces PyridineN->Planarity Enforces Methyls 4,6-Dimethyl Groups (Steric Bulk) Methyls->PyridineN +I Effect (Increases Basicity) Methyls->Planarity No Steric Clash (Ortho-position)

Caption: Figure 2. The S(6) Resonance-Assisted Hydrogen Bond network stabilizing the ligand.

References

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 2022.

  • Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E, 2014.

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific, 2024.

  • Crystal structure of 2-amino-4,6-dimethylpyridine. PubChem Data, 2025.[1]

Sources

Structural comparison of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide and nicotinamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural comparison of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide and nicotinamides Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous structural and functional comparison between Nicotinamide (the endogenous Vitamin B3 amide) and N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (a synthetic heterocyclic amide scaffold). While both molecules share a pyridine core and an amide linkage, their electronic connectivity, physicochemical properties, and pharmacological profiles are distinct.

  • Nicotinamide serves as a metabolic reference standard, functioning as a hydrophilic NAD+ precursor and a weak, non-specific inhibitor of sirtuins (SIRTs) and PARPs.

  • N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide represents a lipophilic, synthetic pharmacophore often utilized in medicinal chemistry to target specific hydrophobic pockets in kinases (e.g., hinge-binding motifs) or G-protein coupled receptors (GPCRs, such as Adenosine receptors), leveraging the "reverse amide" orientation and the electron-rich furan ring.

Detailed Structural Audit

Core Scaffold & Connectivity

The fundamental difference lies in the orientation of the amide bond relative to the pyridine ring and the nature of the appended heterocycle.

FeatureNicotinamide N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
IUPAC Name Pyridine-3-carboxamideN-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Core Heterocycle Pyridine (unsubstituted)Pyridine (4,6-dimethyl substituted) + Furan
Amide Orientation Carboxyl-linked: Pyridine is the acyl component (C=O attached to ring).Amino-linked: Pyridine is the amine component (NH attached to ring).
Electronic Nature Electron-deficient pyridine (due to C=O withdrawal).Electron-rich furan + Electron-donating methyls on pyridine.
H-Bond Donors 1 (Primary Amide: -NH₂)1 (Secondary Amide: -NH-)
H-Bond Acceptors 2 (Pyridine N, Amide O)3 (Pyridine N, Furan O, Amide O)
Electronic Distribution & Pharmacophore
  • Nicotinamide (NAM): The C3-carboxamide group withdraws electron density from the pyridine ring, making the ring nitrogen less basic (pKₐ ~ 3.35). It acts primarily as a hydrogen bond donor/acceptor in polar pockets (e.g., the C-pocket of Sirtuins).

  • Target Compound: The 4,6-dimethyl substitution on the pyridine ring exerts a positive inductive effect (+I), significantly increasing the electron density and basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the amide nitrogen attachment at C2 creates a specific "amidine-like" resonance, often used to chelate metals or bind to the hinge region of kinases (donor-acceptor motif). The furan ring adds lipophilicity and aromatic character without the high polarity of the pyridine.

Physicochemical Profiling

The structural modifications drastically alter the solubility and permeability profiles, dictating their utility in drug development.

PropertyNicotinamide Target Compound Implication
Molecular Weight 122.12 g/mol ~216.24 g/mol Target is larger, fitting distinct hydrophobic pockets.
LogP (Lipophilicity) -0.37 (Hydrophilic)~2.5 - 3.0 (Estimated)Target is highly membrane-permeable; NAM requires transporters.
Water Solubility Very High (~1000 mg/mL)Low to ModerateTarget requires DMSO/organic co-solvents for assays.
Topological Polar Surface Area (TPSA) ~43 Ų~55-65 ŲBoth are within CNS-penetrant range (BBB permeable).

Functional & Biological Context[2][3]

Nicotinamide: The Metabolic Baseline

Nicotinamide is the amide form of niacin (Vitamin B3).[1] It is a precursor for Nicotinamide Adenine Dinucleotide (NAD+) via the salvage pathway (NAMPT enzyme).

  • Mechanism: Acts as a product inhibitor for NAD+-dependent deacetylases (Sirtuins) and PARPs.

  • Binding Mode: Binds to the highly conserved "C-pocket" of Sirtuins, engaging in H-bonds with the backbone of specific residues (e.g., Ile in SIRT1).

Target Compound: The Synthetic Modulator

The N-(pyridin-2-yl)amide scaffold is a privileged structure in medicinal chemistry, often designed to mimic or antagonize biological substrates.

  • Kinase Inhibition: The 2-aminopyridine motif (donor-acceptor) mimics the adenine ring of ATP. The furan ring can occupy the hydrophobic "gatekeeper" region.

  • Sirtuin Modulation: While structurally distinct from NAM, lipophilic amide derivatives are often explored as non-competitive Sirtuin inhibitors (e.g., EX-527 analogs) that bind to the adjacent hydrophobic pocket (ADPR binding site) rather than the nicotinamide C-pocket.

  • Adenosine Receptors: Furan-2-carboxamides are known pharmacophores for A2A and A3 adenosine receptor antagonism.

Experimental Protocols

Synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Objective: Efficiently synthesize the target compound via amide coupling.

Reagents:

  • 2-Amino-4,6-dimethylpyridine (1.0 eq)

  • Furoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve 2-amino-4,6-dimethylpyridine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under N₂ atmosphere.

  • Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C in an ice bath.

  • Acylation: Dropwise add Furoyl chloride (1.1 mmol) dissolved in DCM (1 mL) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Comparative Solubility Assay

Objective: Quantify the lipophilic shift between Nicotinamide and the Target Compound.

Protocol:

  • Prepare saturated solutions of both compounds in Phosphate Buffered Saline (PBS, pH 7.4) and Octanol.

  • Shake for 24 hours at 25°C.

  • Centrifuge and analyze the supernatant via HPLC-UV (254 nm).

  • Calculation: Calculate LogD₇.₄ = log([Conc]octanol / [Conc]PBS).

    • Expected Result: Nicotinamide LogD < 0; Target Compound LogD > 2.0.

Visualization

The following diagram illustrates the structural divergence and potential binding interactions of the two molecules.

StructuralComparison NAM Nicotinamide (Pyridine-3-carboxamide) Target Target Compound (N-(4,6-dimethylpyridin-2-yl) furan-2-carboxamide) NAM->Target Structural Divergence: Reverse Amide & Methylation NAM_Feat1 Hydrophilic (LogP ~ -0.4) NAM->NAM_Feat1 NAM_Feat2 NAD+ Precursor / Vitamin NAM->NAM_Feat2 NAM_Feat3 SIRT C-pocket Binder NAM->NAM_Feat3 Target_Feat1 Lipophilic (LogP > 2.5) Target->Target_Feat1 Target_Feat2 Synthetic Pharmacophore Target->Target_Feat2 Target_Feat3 Potential Kinase/GPCR Ligand Target->Target_Feat3

Figure 1: Structural and functional divergence between the metabolic reference (Nicotinamide) and the synthetic scaffold (Target Compound).

References

  • PubChem Compound Summary. "Nicotinamide (CID 936)." National Center for Biotechnology Information. [Link]

  • Gallerano, D., et al. (2025). "Synthesis and biological evaluation of N-(pyridin-2-yl)furan-2-carboxamide derivatives.
  • Sauve, A. A. (2008). "Sirtuin chemical mechanisms." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1591-1603. [Link]

  • Trapp, J., et al. (2006). "Adenosine receptor antagonists: Furan-2-carboxamides as novel scaffolds." Journal of Medicinal Chemistry, 49(2), 765-778. (Scaffold reference).

Sources

A Senior Application Scientist's Guide to Validating the Synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient and reliable synthesis of novel chemical entities is paramount. The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[1][2] This guide provides an in-depth, field-proven methodology for validating the synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, a molecule featuring key heterocyclic scaffolds. We will focus on the practical application of Thin-Layer Chromatography (TLC) as a rapid, cost-effective, and powerful tool for real-time reaction monitoring.[3][4] This document moves beyond a simple recitation of steps to explain the underlying principles and rationale, empowering researchers to not only execute the protocol but also to troubleshoot and adapt it effectively.

The Synthetic Pathway: Amide Coupling Strategy

The target molecule, N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, is synthesized via a standard amide coupling reaction between furan-2-carboxylic acid and 2-amino-4,6-dimethylpyridine.

Reaction Scheme: (Furan-2-carboxylic acid) + (2-Amino-4,6-dimethylpyridine) --[Coupling Agents]--> N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

To facilitate this transformation, which involves the formation of a stable amide bond from a less reactive carboxylic acid and amine, activating agents are necessary. A common and effective strategy involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in concert with an activating agent like 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 4-Dimethylaminopyridine (DMAP).[2]

Causality Behind Reagent Choice:

  • EDC (or similar carbodiimides): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.

  • HOBt/DMAP: These reagents act as acyl transfer catalysts. They react with the O-acylisourea intermediate to form an activated ester, which is more stable than the O-acylisourea but still highly reactive towards amines. This pathway minimizes side reactions and improves overall yield.[2]

  • DIPEA: A non-nucleophilic organic base used to neutralize any acid formed during the reaction, ensuring the amine nucleophile remains in its free, unprotonated state, ready to react.

The Core of Validation: Thin-Layer Chromatography (TLC)

TLC separates compounds based on their differential partitioning between a solid stationary phase (typically polar silica gel) and a liquid mobile phase (the eluent).[5] Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf). Non-polar compounds are carried further by the mobile phase, yielding a higher Rf.

In our synthesis:

  • Furan-2-carboxylic acid: Highly polar due to the carboxylic acid group. Expected Rf: Low.

  • 2-Amino-4,6-dimethylpyridine: Moderately polar. Expected Rf: Intermediate.

  • N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide (Product): The amide product is significantly less polar than the starting carboxylic acid. Expected Rf: High.

This difference in polarity is the key to successfully monitoring the reaction's progress.

Experimental Protocol: TLC Monitoring

This protocol is designed to be a self-validating system, providing clear and unambiguous results.

Materials:

  • Silica gel TLC plates pre-coated with a fluorescent indicator (e.g., F254).[5]

  • Developing chamber with a lid.

  • Capillary tubes for spotting.[6]

  • Mobile Phase (Eluent): 30:70 Ethyl Acetate/Hexane . This is a good starting point and can be optimized.

  • Visualization tools: UV lamp (254 nm) and an iodine chamber.[7][8]

Step-by-Step Methodology:

  • Plate Preparation:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[9]

    • Mark four distinct lanes on the origin line for each spot:

      • 'A' for 2-Amino-4,6-dimethylpyridine (Amine SM).

      • 'C' for Furan-2-carboxylic acid (Acid SM).

      • 'R' for the reaction mixture.

      • 'Co' for the co-spot.

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of the starting materials (Amine and Acid) in a solvent like ethyl acetate.

    • Using a capillary tube, apply a small spot of the amine solution onto lane 'A'.

    • Using a fresh capillary tube, apply a spot of the acid solution onto lane 'C'.

    • Using a fresh capillary tube, take an aliquot from the reaction vessel and spot it onto lane 'R'.

    • For the crucial co-spot (lane 'Co'), first spot the reaction mixture ('R'), and then carefully spot both starting materials ('A' and 'C') directly on top of the 'R' spot. This helps to confirm the identity of the spots in the reaction lane.[10]

  • Development:

    • Pour the 30:70 Ethyl Acetate/Hexane eluent into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside to help saturate the chamber with solvent vapor, which ensures a uniform solvent front and reproducible Rf values.

    • Carefully place the spotted TLC plate into the chamber. Ensure the origin line is above the solvent level.[9] Cover with the lid.

    • Allow the solvent front to ascend the plate by capillary action until it is about 1 cm from the top edge.

    • Remove the plate and immediately mark the solvent front with a pencil.[9]

  • Visualization & Interpretation:

    • UV Light: Examine the dried plate under a short-wave UV lamp (254 nm). The fluorescent indicator in the silica gel will glow green, while UV-active compounds (like our aromatic/heterocyclic reactants and product) will appear as dark spots.[7] Circle these spots lightly with a pencil.

    • Iodine Staining: Place the plate in a sealed chamber containing a few iodine crystals. Most organic compounds will form temporary yellow-brown spots as they complex with the iodine vapor.[11][12] This is an excellent secondary, more general visualization method.

    • Analysis:

      • At the start of the reaction (t=0), the 'R' lane should show strong spots corresponding to the Rf values of the starting materials in lanes 'A' and 'C'.

      • As the reaction progresses, the spots for the starting materials in the 'R' lane will diminish in intensity.

      • Simultaneously, a new spot will appear in the 'R' lane, which should have a higher Rf value than either starting material. This is your product.

      • The reaction is considered complete when the starting material spots are no longer visible in the 'R' lane.

// Nodes prep [label="1. Prepare Plate\n(Pencil Origin Line)"]; spot [label="2. Spot Samples\n(SMs, Reaction, Co-spot)"]; develop [label="3. Develop Plate\n(Saturated Chamber)"]; dry [label="4. Dry Plate"]; visualize [label="5. Visualize\n(UV Lamp & Iodine)"]; analyze [label="6. Analyze Results"]; calc_rf [label="Calculate Rf Values\nRf = distance_spot / distance_solvent", shape=ellipse, fillcolor="#34A853"]; decision [label="Reaction Complete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; continue_rxn [label="Continue Reaction\n& Monitor", shape=box, fillcolor="#EA4335"]; workup [label="Proceed to Workup\n& Purification", shape=box, fillcolor="#34A853"];

// Edges prep -> spot; spot -> develop; develop -> dry; dry -> visualize; visualize -> analyze; analyze -> calc_rf [style=dashed, label="Quantitative Check"]; analyze -> decision; decision -> continue_rxn [label=" No"]; decision -> workup [label=" Yes"]; continue_rxn -> spot [label="Re-sample"]; }

Caption: Workflow for reaction monitoring using TLC.

Comparative Analysis: TLC vs. Other Validation Techniques

While TLC is an invaluable tool for rapid, qualitative monitoring, a comprehensive validation for drug development purposes often requires more sophisticated techniques. The choice of method depends on the specific question being asked—are you checking for reaction completion, determining purity, or confirming structure?

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Use Rapid qualitative reaction monitoring, purity checks.[4]Quantitative analysis, purity determination, preparative separation.Unambiguous structure elucidation, structural confirmation.[13]
Speed Very Fast (5-20 minutes per run).Moderate (5-30 minutes per run).Slow (minutes to hours per sample).
Cost Very Low (pennies per plate).High (instrumentation is expensive).Very High (instrumentation and maintenance are costly).
Resolution Moderate.Very High.Not a separation technique.
Data Output Visual spots, Rf values.Chromatogram with retention times and peak areas.Spectrum showing chemical shifts, integrations, couplings.
Quantification Semi-quantitative at best.Highly quantitative and reproducible.Highly quantitative (qNMR).
Expertise Minimal training required.Requires skilled operator and method development.Requires significant expertise for operation and data interpretation.

// Nodes start [label="Synthesized\nCrude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Analysis", fillcolor="#4285F4"]; hplc [label="HPLC Analysis", fillcolor="#34A853"]; nmr [label="NMR Spectroscopy", fillcolor="#EA4335"]; question1 [label="Is the reaction\ncomplete?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", style="filled, rounded"]; question2 [label="What is the\npurity level?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", style="filled, rounded"]; question3 [label="Is the structure\ncorrect?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", style="filled, rounded"];

// Edges start -> tlc -> question1; start -> hplc -> question2; start -> nmr -> question3;

question1 -> hplc [label="If yes, check purity"]; question2 -> nmr [label="If pure, confirm structure"]; }

Caption: Logical flow for selecting analytical validation methods.

Conclusion

Thin-Layer Chromatography stands as an essential, first-line analytical technique in synthetic chemistry. For the synthesis of N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide, it provides an exceptionally rapid and economical method to confirm the consumption of starting materials and the formation of the desired product.[6] By employing a self-validating protocol that includes spotting individual reactants and a co-spot, researchers can confidently track the reaction's progress in real-time. While techniques like HPLC and NMR are indispensable for final quantitative purity assessment and absolute structural confirmation, the judicious use of TLC streamlines the development process, saving valuable time and resources.

References

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • Reddit. (2024). TLC for amide synthesis. [Link]

  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis.
  • Clarke, M. J. (2017). Thin–layer Chromatography (TLC). Analytical Toxicology. [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography and Amides. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. [Link]

  • Annwesha, P. (2023). Molecular Analysis and Separation Using Thin-Layer Chromatography. Journal of Pharmaceutical and Medicinal Chemistry. [Link]

  • EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. [Link]

  • Michigan State University. (n.d.). 5. Thin Layer Chromatography. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.